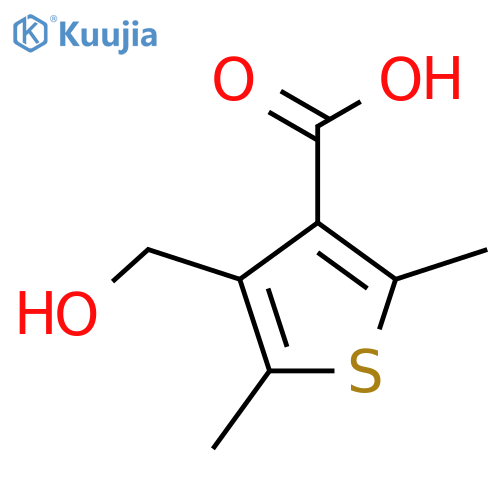

Cas no 2172109-45-2 (4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid)

2172109-45-2 structure

商品名:4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid

- EN300-1609810

- 2172109-45-2

-

- インチ: 1S/C8H10O3S/c1-4-6(3-9)7(8(10)11)5(2)12-4/h9H,3H2,1-2H3,(H,10,11)

- InChIKey: CFWJTFJRLBMMJW-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(C(=O)O)C(CO)=C1C

計算された属性

- せいみつぶんしりょう: 186.03506535g/mol

- どういたいしつりょう: 186.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 85.8Ų

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1609810-0.1g |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 0.1g |

$1384.0 | 2023-06-04 | ||

| Enamine | EN300-1609810-2.5g |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 2.5g |

$3080.0 | 2023-06-04 | ||

| Enamine | EN300-1609810-0.25g |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 0.25g |

$1447.0 | 2023-06-04 | ||

| Enamine | EN300-1609810-50mg |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 50mg |

$996.0 | 2023-09-23 | ||

| Enamine | EN300-1609810-10000mg |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 10000mg |

$5099.0 | 2023-09-23 | ||

| Enamine | EN300-1609810-250mg |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 250mg |

$1090.0 | 2023-09-23 | ||

| Enamine | EN300-1609810-100mg |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 100mg |

$1043.0 | 2023-09-23 | ||

| Enamine | EN300-1609810-0.5g |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 0.5g |

$1509.0 | 2023-06-04 | ||

| Enamine | EN300-1609810-0.05g |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 0.05g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1609810-2500mg |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid |

2172109-45-2 | 2500mg |

$2324.0 | 2023-09-23 |

4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

2172109-45-2 (4-(hydroxymethyl)-2,5-dimethylthiophene-3-carboxylic acid) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量